N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide
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Overview
Description
N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and chloropyridine-containing molecules. Examples are pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N-(5-carbamoyl-2-pyrrolidin-1-ylphenyl)-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-10-12(5-6-20-15)17(24)21-13-9-11(16(19)23)3-4-14(13)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWWCXDKUYIQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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